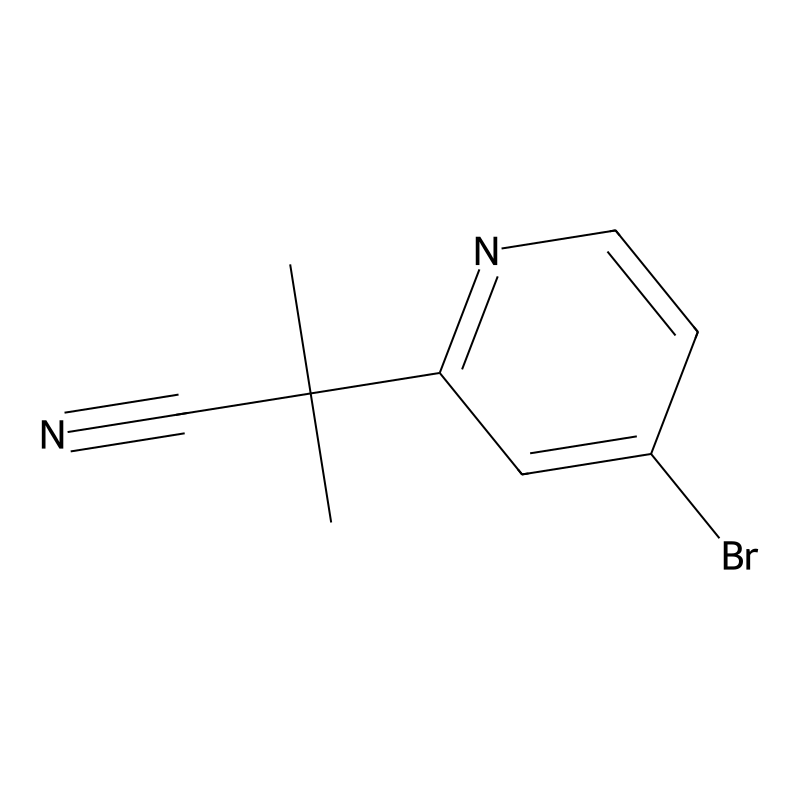

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromopyridine moiety and a nitrile functional group. Its molecular formula is C9H9BrN2, with a molecular weight of approximately 225.09 g/mol. The compound is typically represented by its IUPAC name, which highlights its structural features, including the bromine substitution on the pyridine ring and the nitrile group attached to a branched alkane structure.

The compound appears as a yellow crystalline solid and has a melting point ranging from 65°C to 68°C. It is soluble in organic solvents such as ethanol and acetone but is insoluble in water, which is characteristic of many brominated organic compounds due to their hydrophobic nature .

As there is limited research available on this specific compound, there is no known mechanism of action for 2-(4-Bromo-2-pyridyl)-2-methyl-propanenitrile.

- Bromine: Bromine can be a skin and respiratory irritant.

- Nitrile compounds: Some nitrile compounds can be toxic if inhaled or ingested.

- Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydride or potassium tert-butoxide.

- Oxidation and Reduction: The compound can undergo oxidation or reduction, yielding different derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: It can engage in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, where it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl compounds .

The synthesis of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile can be achieved through several methods:

- Grignard Reaction: A common approach involves reacting 4-bromopyridine with a suitable nitrile precursor in the presence of a Grignard reagent. This method allows for controlled conditions to yield the desired product.

- Coupling Reactions: Utilizing Suzuki-Miyaura coupling techniques where 4-bromopyridine is combined with arylboronic acids under palladium catalysis can also yield this compound effectively .

- Direct Nitrilation: Another method includes direct nitrilation of 4-bromopyridine derivatives, which may involve various nitrating agents under specific conditions to introduce the nitrile group.

The applications of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile span various fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing biologically active compounds, particularly those targeting cancer pathways.

- Material Science: The compound is utilized in creating advanced materials for organic electronics and photonics, such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) due to its electronic properties.

- Synthetic Chemistry: It acts as a building block in the synthesis of more complex molecular architectures, facilitating regioselective catalysis and other transformations .

Interaction studies involving 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile often focus on its role in biochemical pathways and its interactions with enzymes or receptors. For instance, its potential as a PI3K/mTOR inhibitor highlights its importance in cancer research, where understanding how it interacts with these pathways can lead to novel therapeutic strategies .

Furthermore, studies assessing its reactivity in coupling reactions provide insights into how it can be utilized to form complex molecules that may exhibit unique biological activities.

Several compounds share structural similarities with 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile. Here are some notable examples:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 5-Bromopyridin-2-ylmethanol | Hydroxymethyl group instead of nitrile | High |

| (E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide | Amidino group present | Moderate |

| 4-Bromopyridine-2-carbonitrile | Nitrile group but different substitution | Moderate |

| 6-Bromoisoquinoline-1-carbonitrile | Isoquinoline structure | Low |

| 4-Bromo-5-methylpicolinonitrile | Picoline structure | Low |

Uniqueness

The uniqueness of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile lies in its specific combination of a brominated pyridine moiety and a branched nitrile group. This combination imparts distinct chemical properties and reactivity patterns that are not typically found in other similar compounds, making it particularly valuable for diverse applications in research and industry .